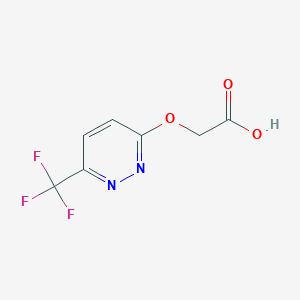

2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid

Overview

Description

“2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It belongs to the class of organic compounds known as trifluoromethylpyridines .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, are synthesized through various methods. One of the common methods involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazin ring attached to an acetic acid group via an oxygen atom . The pyridazin ring is substituted at the 6-position with a trifluoromethyl group.

Scientific Research Applications

Synthesis and Evaluation in Anticancer Research

Research Application : Synthesis of 3(2h)-one pyridazinone derivatives, including the compound , has shown promise in anticancer research. These derivatives were synthesized using esterification and cyclization reactions and then evaluated for their antioxidant activity through in vitro assays. The antioxidant properties suggest potential applications in combating oxidative stress associated with cancer. Molecular docking studies further indicate these compounds' potential interactions with biological targets relevant to cancer, such as cyclin-dependent kinase proteins and DNA hexamers (Mehvish & Kumar, 2022).

Crystallographic Insights for Material Sciences

Research Application : The compound's crystal structure has been studied, revealing its potential applications in material sciences, particularly herbicides. The study of the molecular arrangement in crystals through hydrogen bonds and weak π–π interactions provides insights into the compound's physical properties and stability, which are crucial for its practical applications in material formulation (Park et al., 2016).

Molecular Docking and In Vitro Screening

Research Application : Novel pyridine and fused pyridine derivatives, structurally similar to the compound , have been synthesized and subjected to in silico molecular docking screenings. These studies aim to evaluate the biological interactions of these compounds with target proteins. The results revealed moderate to good binding energies, indicating potential applications in drug discovery and development. Moreover, these compounds exhibited antimicrobial and antioxidant activity, suggesting their use in medical and pharmaceutical research (Flefel et al., 2018).

Future Directions

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORFNOKFMPOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)

![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1473928.png)

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)

![Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1473936.png)